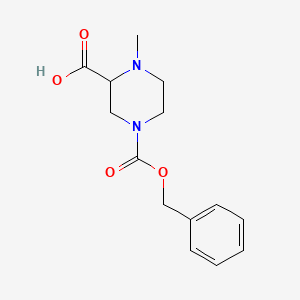![molecular formula C21H21N3O2S B2401979 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396855-40-5](/img/structure/B2401979.png)
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an intriguing organic compound with potential applications in various scientific fields. Its structure combines the functionalities of quinoline, benzothiazole, and azetidinone, hinting at a complex interplay of chemical properties and reactivity.
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydroquinolin-1(2H)-amine with a suitable azetidinone derivative, followed by methoxylation. Conditions may require specific catalysts or solvents to ensure efficiency and yield.
Industrial production methods: In an industrial setting, large-scale synthesis would likely optimize these reactions using continuous flow reactors, advanced catalysis, and robust purification techniques to achieve high purity and scalability.
Types of reactions it undergoes:
Oxidation: Given its functional groups, the compound may undergo oxidation reactions, possibly affecting the methoxy or quinoline components.
Reduction: Reduction could target the quinoline ring, potentially converting it into dihydro or tetrahydro derivatives.
Substitution: Substitution reactions may occur on the benzothiazole ring, particularly at positions adjacent to the methoxy group.
Common reagents and conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation over palladium or platinum catalysts.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution desired.
Major products: These reactions could yield a variety of products, such as oxidized derivatives, reduced forms of the compound, and various substituted analogs.
科学的研究の応用
Chemistry: The compound's structure offers intriguing pathways for creating novel materials or exploring organic reaction mechanisms.
Medicine: Could serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in diseases.
Industry: Possibilities in creating advanced polymers or as a component in specialty chemicals due to its unique functional groups.
作用機序
Uniqueness: Compared to other compounds with similar moieties, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is unique in its combination of three distinct functional groups, each contributing to its overall properties.
類似化合物との比較
Quinoline-based drugs like chloroquine.
Benzothiazole derivatives in antifungal or anticancer research.
Azetidinone-containing compounds known for their antibacterial properties.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMDAIOGAZBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
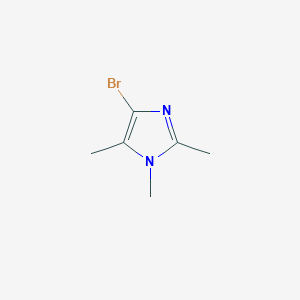

![N-(3,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2401903.png)


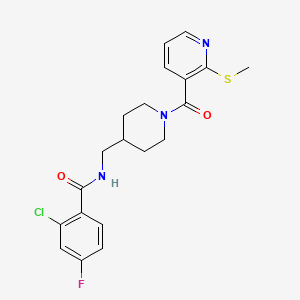
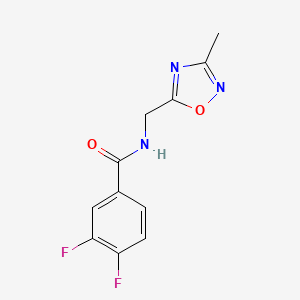
![N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)

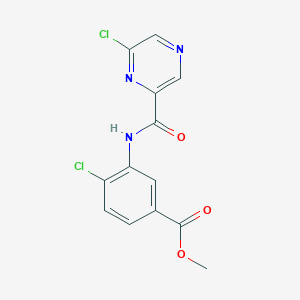
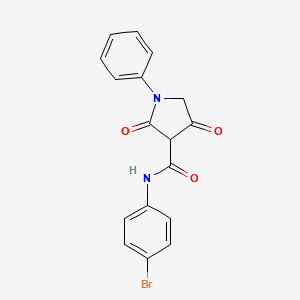
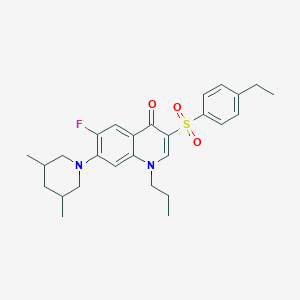
![13-[(4-hydroxybutyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2401918.png)
